molecular formula C7H10N4O B2967583 N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1796862-05-9

N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2967583
CAS No.: 1796862-05-9
M. Wt: 166.184
InChI Key: DHWWGLAPOYXCMN-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction, catalyzed by Cu(I), forms 1,2,3-triazoles and is an efficient route to bioactive compounds .


Molecular Structure Analysis

The molecular structure of triazole compounds is often non-planar. For example, in the case of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, the dihedral angle between the heteroaryl rings is 53.94(7)° . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .


Chemical Reactions Analysis

Triazole compounds are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The triazole ring can participate in various chemical reactions, including N–H···N hydrogen bonding and C–H···O and C–H···N interactions .


Physical and Chemical Properties Analysis

Triazole compounds exhibit several notable physical and chemical properties. They have a strong dipole moment (4.8–5.6 Debye) and the ability to form hydrogen bonds . The triazole ring lies in the plane and is orthogonal to the cyclopropyl ring .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of triazole derivatives, including those with cyclopropyl and carboxamide groups, is a key area of interest due to their potential biological applications. One study describes the synthesis and crystal structure analysis of a related compound, highlighting the significance of the orientation between cyclopropyl and benzene rings and the interactions that form supramolecular chains in the crystal (Pokhodylo, Slyvka, & Pavlyuk, 2021). Another research focuses on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles, which is a crucial methodology for incorporating triazole units into peptides or other molecular backbones (Tornøe, Christensen, & Meldal, 2002).

Antiproliferative and Antimicrobial Activities

Compounds containing the triazole motif have been investigated for their antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents. For example, a specific molecule with significant inhibitory activity against some cancer cell lines has been synthesized, indicating the therapeutic potential of such compounds (Lu et al., 2021). Furthermore, the synthesis of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides has shown promising antimicrobial activities against primary pathogens, including both bacterial and fungal strains, highlighting the selective action of these compounds with minimal impact on human cells (Pokhodylo et al., 2021).

Environmental and Green Chemistry Applications

The development of environmentally friendly synthesis methods for triazole derivatives is also a focus, with research into novel protocols for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a green and recyclable catalytic system, underscoring the importance of sustainable chemistry practices in the synthesis of biologically and industrially important compounds (Singh, Sindhu, & Khurana, 2013).

Future Directions

Triazole compounds have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Therefore, the development of new synthetic methodologies and the exploration of their biological activities are promising directions for future research .

Properties

IUPAC Name

N-cyclopropyl-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-11-4-6(9-10-11)7(12)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWWGLAPOYXCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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